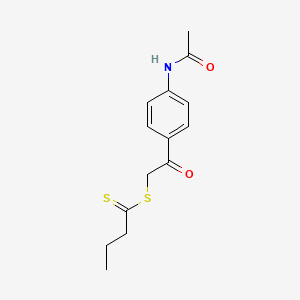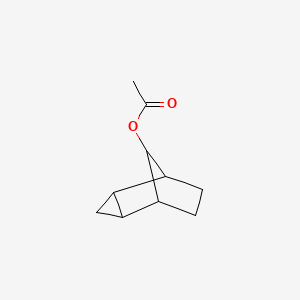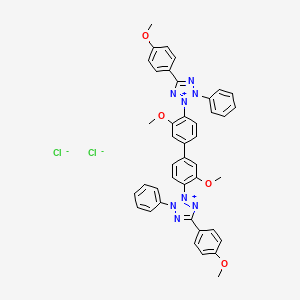
p-Anisyl Blue Tetrazolium Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Anisyl Blue Tetrazolium Chloride: is a chemical compound with the molecular formula C42H36Cl2N8O4 and a molecular weight of 787.69 g/mol . It is a tetrazolium salt, which is a class of compounds widely used in various biochemical assays due to their ability to form colored formazan products upon reduction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of p-Anisyl Blue Tetrazolium Chloride typically involves the reaction of p-anisidine with tetrazolium salts under controlled conditions. The reaction is carried out in an organic solvent, such as methanol or ethanol, and requires the presence of a catalyst to facilitate the formation of the tetrazolium ring .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: : p-Anisyl Blue Tetrazolium Chloride undergoes various chemical reactions, including:
Reduction: The compound is reduced to form colored formazan products, which are used in biochemical assays.
Oxidation: It can be oxidized under specific conditions, although this is less common.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Reduction: Common reagents include NADH or NADPH, which act as reducing agents in the presence of enzymes.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Formazan Products: These are the primary products formed during the reduction of this compound.
Applications De Recherche Scientifique
Chemistry: : p-Anisyl Blue Tetrazolium Chloride is used in redox reactions to study electron transfer processes .
Biology: : In biological research, it is used in cell viability assays to measure metabolic activity .
Medicine: : The compound is used in diagnostic assays to detect the presence of specific enzymes or metabolic activities .
Industry: : In industrial applications, this compound is used in quality control processes to monitor the activity of enzymes in various products .
Mécanisme D'action
The mechanism of action of p-Anisyl Blue Tetrazolium Chloride involves its reduction by cellular dehydrogenases to form colored formazan products. This reduction is facilitated by the transfer of electrons from NADH or NADPH to the tetrazolium ring, resulting in the formation of a colored product that can be quantified . The molecular targets include various dehydrogenases and other enzymes involved in cellular metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitroblue Tetrazolium Chloride: Used in similar assays but has different spectral properties.
Thiazolyl Blue Tetrazolium Bromide (MTT): Another tetrazolium salt used in cell viability assays.
XTT: A water-soluble tetrazolium salt used in cytotoxicity assays.
Uniqueness: : p-Anisyl Blue Tetrazolium Chloride is unique due to its specific spectral properties and its ability to form highly colored formazan products, making it particularly useful in assays requiring high sensitivity and specificity .
Propriétés
Formule moléculaire |
C42H36Cl2N8O4 |
|---|---|
Poids moléculaire |
787.7 g/mol |
Nom IUPAC |
2-[2-methoxy-4-[3-methoxy-4-[5-(4-methoxyphenyl)-3-phenyltetrazol-2-ium-2-yl]phenyl]phenyl]-5-(4-methoxyphenyl)-3-phenyltetrazol-2-ium;dichloride |
InChI |
InChI=1S/C42H36N8O4.2ClH/c1-51-35-21-15-29(16-22-35)41-43-47(33-11-7-5-8-12-33)49(45-41)37-25-19-31(27-39(37)53-3)32-20-26-38(40(28-32)54-4)50-46-42(30-17-23-36(52-2)24-18-30)44-48(50)34-13-9-6-10-14-34;;/h5-28H,1-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
YGZQLEKQUGFDGG-UHFFFAOYSA-L |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN([N+](=N2)C3=C(C=C(C=C3)C4=CC(=C(C=C4)[N+]5=NC(=NN5C6=CC=CC=C6)C7=CC=C(C=C7)OC)OC)OC)C8=CC=CC=C8.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


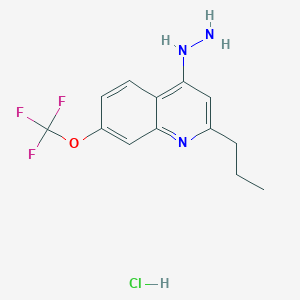
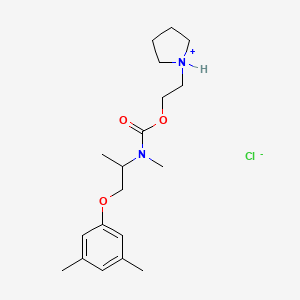
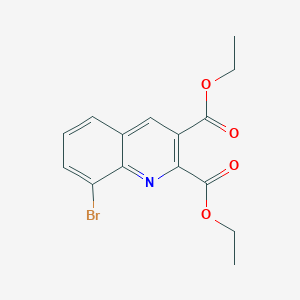
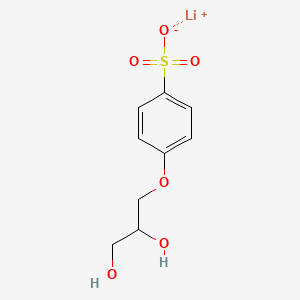
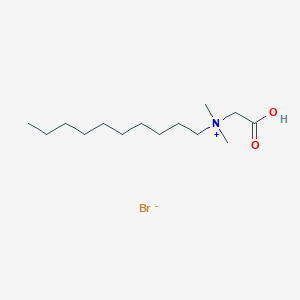
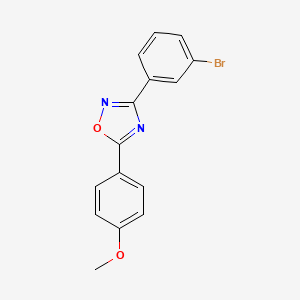
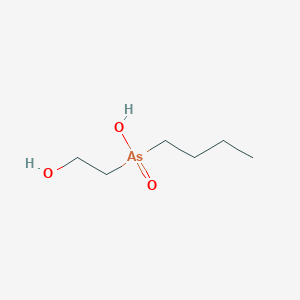
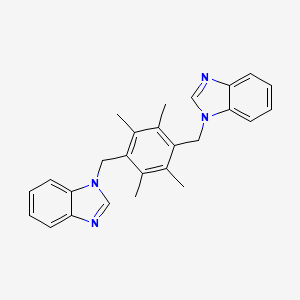
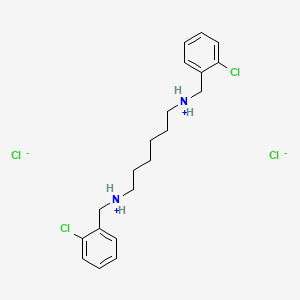
![4,4'-(9-(4'-Carboxy-[1,1'-biphenyl]-4-yl)-9H-carbazole-3,6-diyl)dibenzoic acid](/img/structure/B13741839.png)
![Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]-](/img/structure/B13741842.png)
![5-[4-(3,5-dicarboxyphenyl)-3-fluorophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13741846.png)
